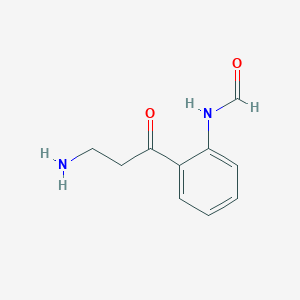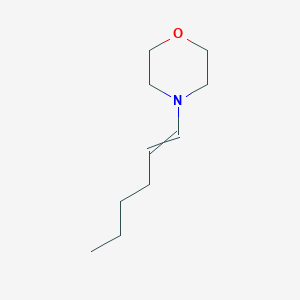![molecular formula C15H20O2 B14597844 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one CAS No. 60741-78-8](/img/structure/B14597844.png)
5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyphenylmethyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.
Introduction of the Hydroxyphenylmethyl Group: This step involves the Friedel-Crafts alkylation reaction, where a hydroxyphenylmethyl group is introduced to the cyclohexane ring using a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the cyclohexane ring at the 3,3-positions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylmethylcyclohexane: Lacks the dimethyl substitution, resulting in different chemical properties.
3,3-Dimethylcyclohexanone: Lacks the hydroxyphenylmethyl group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
60741-78-8 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
5-[(4-hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H20O2/c1-15(2)9-12(8-14(17)10-15)7-11-3-5-13(16)6-4-11/h3-6,12,16H,7-10H2,1-2H3 |
InChI-Schlüssel |
GFHKRGXDCYHGOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(=O)C1)CC2=CC=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


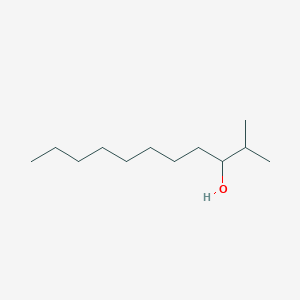
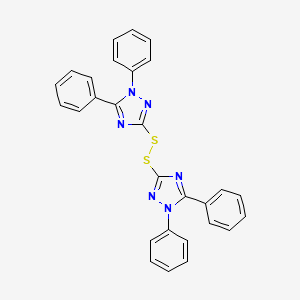

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
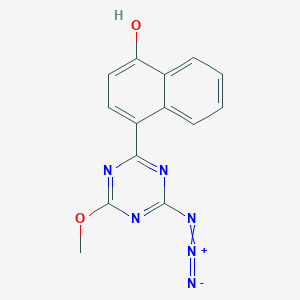
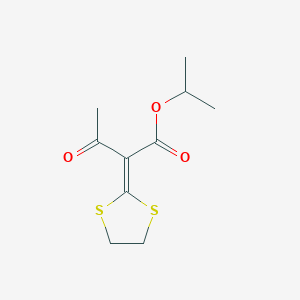
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
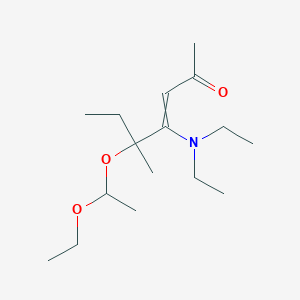
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
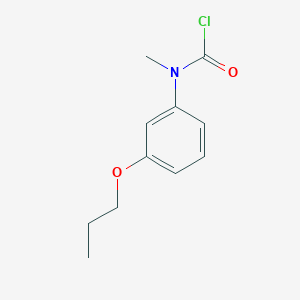
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
